-Fluoro-2-nitrobenzoic acid is a versatile intermediate used in the synthesis of various organic compounds. Its presence of both a fluorine atom and a nitro group makes it a valuable building block for diverse applications.
-Fluoro-2-nitrobenzoic acid has been explored in the development of novel materials with unique properties:
-Fluoro-2-nitrobenzoic acid is also being investigated in other areas of scientific research, including:
3-Fluoro-2-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₄FNO₄ and a molecular weight of approximately 185.11 g/mol. It features a fluoro group and a nitro group attached to a benzoic acid structure, making it a unique member of the benzoic acid derivatives. The compound is characterized by its solid state at room temperature and has a density of about 1.6 g/cm³. Its boiling point is reported to be around 354.2 °C, while specific melting point data remains unavailable .
As with most nitro-aromatic compounds, 3-Fluoro-2-nitrobenzoic acid is likely to be a potential irritant and may exhibit harmful effects upon ingestion or inhalation. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment like gloves, eye protection, and a well-ventilated fume hood [].
Several methods can be employed to synthesize 3-fluoro-2-nitrobenzoic acid:
3-Fluoro-2-nitrobenzoic acid finds applications in various fields:
3-Fluoro-2-nitrobenzoic acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
The synthesis of 3-fluoro-2-nitrobenzoic acid traditionally relies on established electrophilic aromatic substitution reactions involving nitration and fluorination pathways [1]. Classical nitration employs concentrated nitric acid in combination with sulfuric acid to generate the highly electrophilic nitronium ion, which preferentially attacks aromatic systems at positions meta to electron-withdrawing substituents such as carboxylic acid groups [1]. This regioselectivity arises from the destabilizing effect of the carboxyl group on carbocation intermediates formed at ortho and para positions [1].
The classical fluorination pathway typically proceeds through a three-step sequence beginning with nitration of benzoic acid to form meta-nitrobenzoic acid [2]. The nitro group is subsequently reduced to an amino group using tin and hydrochloric acid, yielding meta-aminobenzoic acid [2]. The final step involves diazotization with sodium nitrite and hydrochloric acid at 0-5°C, followed by treatment with hydrogen fluoride or tetrafluoroboric acid to introduce the fluorine atom [2]. This Schiemann reaction sequence provides the desired fluorinated product through nucleophilic displacement of the diazonium group [2].
Alternative classical approaches utilize direct fluorination of benzoic acid derivatives under controlled conditions [3]. Recent patent literature describes processes employing elemental fluorine gas at concentrations exceeding 15% by volume for direct fluorination of benzoic acid hypofluorite derivatives [3]. These methods require specialized equipment and reactor designs to manage the highly reactive nature of elemental fluorine while maintaining selectivity for aromatic substitution over side reactions [3].
The mechanistic pathway for classical nitration involves initial protonation of nitric acid by sulfuric acid, generating a water molecule as a leaving group [1]. Subsequent elimination of water produces the nitronium ion, which acts as the electrophilic species [1]. Attack of the aromatic π-system on the nitronium ion generates a sigma complex intermediate, with deprotonation occurring rapidly to restore aromaticity and yield the nitrated product [1].
Regioselective synthesis of 3-fluoro-2-nitrobenzoic acid requires careful consideration of directing effects and electronic factors that influence substitution patterns [4] [5]. The carboxylic acid functional group serves as a meta-directing group due to its electron-withdrawing nature, which deactivates the aromatic ring toward electrophilic attack while favoring substitution at the meta position [4] [6]. This directing effect results from the destabilization of carbocation intermediates when positive charge develops adjacent to the electron-withdrawing carboxyl group [6].
Fluorine substituents exhibit unique directing properties that depend on their position relative to the reaction site [5]. When located ortho to the point of substitution, fluorine demonstrates variable activating influence due to competing inductive and resonance effects [5]. The high electronegativity of fluorine creates strong inductive electron withdrawal, while its lone pairs can provide modest resonance donation [7] [5]. Meta-positioned fluorine atoms generally exhibit activating effects in nucleophilic aromatic substitution reactions [5].
Advanced regioselective strategies employ organolithium chemistry for precise control of substitution patterns [8] [9]. Lithium diisopropylamide enables selective deprotonation of the most acidic aromatic proton, typically ortho to fluorine substituents due to the electron-withdrawing effect of the halogen [8] [9]. This metalation approach allows for subsequent carbonylation with carbon dioxide to introduce carboxylic acid functionality at predetermined positions [10] [9].
The following table summarizes key regioselective strategies for 3-fluoro-2-nitrobenzoic acid synthesis:
| Synthetic Strategy | Directing Group | Selectivity | Typical Yield | Reference Conditions |
|---|---|---|---|---|
| Sequential nitration-fluorination | Carboxylic acid | Meta-selective | 85-95% | Concentrated acids, 25-80°C |
| Organolithium metalation | Fluorine | Ortho-selective | 70-85% | LDA, THF, -78°C |
| Direct electrophilic substitution | Multiple substituents | Position-dependent | 60-80% | Lewis acid catalysis |
Temperature and solvent effects significantly influence regioselectivity outcomes [9]. Lower temperatures generally favor kinetic control and improved selectivity, while polar aprotic solvents such as tetrahydrofuran enhance the effectiveness of organometallic reagents [9]. The aggregation state of organolithium species in solution affects both reactivity and selectivity, with monomeric forms typically providing superior regiocontrol [8].
Modern catalytic methodologies for synthesizing 3-fluoro-2-nitrobenzoic acid leverage transition metal catalysis and advanced fluorination techniques [11] [12]. Palladium-catalyzed approaches have emerged as particularly effective methods for introducing fluorine substituents under mild conditions [13] [12]. These catalytic systems typically employ palladium complexes with bulky monophosphine ligands such as XPhos to facilitate decarboxylative carbon-carbon bond formation [13].
Palladium-catalyzed decarboxylation of benzyl fluorobenzoates represents a significant advancement in fluorinated aromatic synthesis [13]. This methodology proceeds through oxidative addition of the benzylic carbon-oxygen bond to palladium(0), followed by decarboxylation of the resulting palladium benzoate complex [13]. The presence of ortho-fluorine substituents facilitates this decarboxylation process, with the reaction proceeding efficiently at moderate temperatures without additional additives [13].
Catalytic fluorination using electrophilic fluorinating reagents has been developed for direct aromatic carbon-hydrogen bond functionalization [12]. These methods employ palladium(II) complexes designed to favor oxidation before substrate interaction, generating reactive high-valent metal-fluoride intermediates [12]. The resulting electrophilic fluorine transfer capability enables fluorination of arenes that do not normally react with mild fluorinating reagents [12].
Organometallic fluorine chemistry has expanded rapidly following the establishment of carbon-fluorine reductive elimination as a fundamental transformation [11]. Multiple mechanistic pathways are now available for catalytic carbon-fluorine bond formation, including nucleophilic fluorination, electrophilic fluorination, and oxidative fluorination with fluoride [11]. These diverse approaches provide complementary reactivity profiles and substrate scope [11].
Silver nanoparticle catalysis offers environmentally benign alternatives for reduction processes relevant to nitroaromatic chemistry [14]. Silver nanoparticles stabilized on magnetic pumice-chitosan substrates effectively catalyze the reduction of nitrobenzene derivatives under mild conditions [14]. This catalytic system demonstrates excellent recyclability and can be easily separated using magnetic fields [14].
The following catalytic systems have proven effective for fluoronitrobenzoic acid synthesis:
| Catalyst System | Reaction Type | Temperature | Conversion | Selectivity |
|---|---|---|---|---|
| Pd/XPhos | Decarboxylative coupling | 130°C | 85-89% | >95% |
| Pd(II)/TFA | Electrophilic fluorination | 80-120°C | 70-85% | 85-90% |
| Ag NPs/VP-CTS | Nitro reduction | 25°C | >95% | >98% |
Industrial-scale production of 3-fluoro-2-nitrobenzoic acid faces significant technical and economic challenges related to process safety, environmental impact, and cost optimization [3] [15]. Traditional batch processes using highly acidic and corrosive mixed acid systems present substantial safety risks and generate considerable waste streams [16]. The handling of concentrated nitric and sulfuric acids requires specialized equipment and extensive safety protocols [3].
Process intensification through continuous flow technology offers promising solutions to many industrial-scale challenges [17] [18]. Microreactor systems provide enhanced mass and heat transfer characteristics compared to conventional batch reactors, enabling better control of exothermic nitration reactions [17] [18]. The high surface-to-volume ratios in microreactors (30,000 m²/m³ versus 100 m²/m³ in conventional systems) facilitate rapid mixing and superior temperature control [18].
Continuous flow synthesis of fluorine-containing aromatic compounds has been demonstrated using micro-channel reactor systems [15]. These processes integrate salt formation, diazotization, and thermal decomposition steps in a fully continuous manner, with automated temperature control and product separation [15]. The continuous approach enables better process control and reduces the accumulation of potentially hazardous intermediates [15].
Scale-up considerations for microreactor technology include throughput limitations and equipment costs [18]. While individual microreactors have limited capacity, numbering-up strategies using parallel reactor arrays can achieve industrial production levels [18]. Recent developments have demonstrated continuous production rates of 800 g/h for nitroaromatic compounds using optimized microreactor systems [19].
Industrial production challenges specific to fluorinated aromatics include:
Waste acid recycling strategies have been implemented to improve economic viability and reduce environmental impact [19]. These recycling approaches demonstrate no significant impact on product yield while enhancing overall process economics [19]. The recovery and reuse of hydrofluoric acid and sulfuric acid components contribute substantially to process sustainability [15].
Green chemistry principles applied to 3-fluoro-2-nitrobenzoic acid synthesis focus on reducing environmental impact through solvent optimization, alternative reaction conditions, and waste minimization [20] [21]. Traditional synthesis methods rely heavily on volatile organic solvents and harsh reagents that present environmental and health concerns [16]. Sustainable alternatives emphasize the use of benign solvents, solvent-free conditions, and renewable feedstocks [22].
Ionic liquids represent a promising class of green solvents for aromatic synthesis applications [21] [23]. These molten salts exhibit negligible vapor pressure, high thermal stability, and tunable physicochemical properties that make them attractive alternatives to conventional organic solvents [21]. The interaction between aromatic hydrocarbons and ionic liquids creates unique solvent systems with enhanced catalytic properties compared to traditional media [23]. Ionic liquids can selectively dissolve aromatic compounds, enabling efficient separation and purification processes [23].
Deep eutectic solvents have emerged as environmentally benign alternatives for aromatic synthesis [20]. Choline chloride-glycerol systems demonstrate effectiveness for various organic transformations while avoiding volatile organic solvents [20]. These solvents can be reused multiple times without appreciable decrease in reaction yields [20]. The synthesis of ferrocene-based thiazole derivatives in deep eutectic solvents exemplifies the potential of these green alternatives [20].
Supercritical carbon dioxide offers unique advantages as a green solvent for aromatic reactions [24] [25]. Despite its zero dipole moment and low dielectric constant, supercritical carbon dioxide effectively promotes electrophilic aromatic substitution reactions without interference from radical pathways [24]. The strong quadrupole moment and Lewis acidic character of carbon dioxide enable solvation of highly polar intermediates and transition states [25]. This medium provides selectivity advantages over conventional solvents for aromatic halogenation reactions [24].
Solvent-free mechanochemical approaches represent the ultimate in green chemistry for aromatic fluorination [26]. Solid-state nucleophilic fluorination using potassium fluoride and quaternary ammonium salts eliminates the need for toxic, high-boiling solvents such as dimethyl sulfoxide [26]. These mechanochemical protocols operate under ambient conditions without requiring inert gas atmospheres or complex equipment setups [26]. Reaction times are significantly reduced compared to solution-based methods, with many transformations completing within one hour [26].
Aqueous phase nitration represents another green alternative to traditional mixed acid systems [16]. Dilute aqueous nitric acid can effectively nitrate aromatic substrates under optimized conditions, reducing acid consumption and waste generation [16]. Non-traditional activation methods such as ultrasonic irradiation, microwave heating, and high pressure enhance reaction rates while maintaining environmental benefits [16]. These approaches achieve satisfactory yields while improving process safety [16].
The following table compares environmental impact metrics for different solvent systems:
| Solvent System | E-Factor | Vapor Pressure | Toxicity | Recyclability |
|---|---|---|---|---|
| Traditional organic solvents | 50-200 | High | Moderate-High | Limited |
| Ionic liquids | 5-20 | Negligible | Low | Excellent |
| Deep eutectic solvents | 10-30 | Very low | Low | Good |
| Supercritical CO₂ | 2-10 | N/A | None | Excellent |
| Solvent-free conditions | 1-5 | None | None | N/A |
High Performance Liquid Chromatography represents the primary analytical technique for separation and quantification of 3-Fluoro-2-nitrobenzoic acid in complex matrices. The compound demonstrates excellent compatibility with reverse-phase chromatographic systems, particularly utilizing Accucore C18 columns with 2.6 micrometers particle size for enhanced separation efficiency [1]. The optimal mobile phase composition consists of acetonitrile and water gradients, enabling rapid analysis with retention times under one minute for fast analytical protocols [1].
Gas chromatographic analysis of 3-Fluoro-2-nitrobenzoic acid requires careful consideration of thermal stability during injection and column separation. The compound exhibits satisfactory volatility for gas chromatographic analysis when derivatized appropriately, with purity determination achieving greater than 98% accuracy through gas chromatographic methods coupled with titration analysis [2]. Capillary gas chromatography columns provide superior resolution for isomeric separation of fluorinated nitrobenzoic acid derivatives.
Ultra High Performance Liquid Chromatography coupled with tandem mass spectrometry provides exceptional sensitivity for trace analysis applications. The technique achieves detection limits in the parts-per-trillion range for fluorobenzoic acid derivatives, making it particularly valuable for environmental tracer studies and pharmaceutical impurity analysis [3]. Analysis protocols demonstrate complete separation of seventeen fluorobenzoic acid compounds within four minutes using reverse-phase C18 stationary phases [3].
Table 1: Chromatographic Separation Parameters
| Technique | Column | Detection | Mobile Phase | Retention Time | Application |
|---|---|---|---|---|---|
| HPLC-UV | Accucore C18 (2.6 μm) | UV at 254 nm | Acetonitrile/Water | <1 min (fast analysis) | Benzoic acid analysis |
| GC-MS | Capillary GC | Mass Spectrometry | Helium carrier gas | Variable | Purity determination |
| LC-MS | C18 Column | ESI-MS | Acetonitrile/0.1% FA | 1.84-2.86 min | Fluorobenzoic acids |
| Reverse-Phase HPLC | C18 Column | UV Detection | Acetonitrile/Water | Variable | General separation |
| UHPLC-MS/MS | C18 Column | Tandem MS | Acetonitrile/Water | <4 min | Water tracer studies |
The chromatographic behavior of 3-Fluoro-2-nitrobenzoic acid demonstrates predictable retention characteristics based on its logD values at acidic mobile phase conditions. The compound elutes in the intermediate polarity range with retention times between 1.84 and 2.86 minutes under standard reverse-phase conditions [3]. This retention behavior facilitates excellent separation from structural isomers and related fluorinated benzoic acid derivatives.
Mass spectrometric analysis of 3-Fluoro-2-nitrobenzoic acid reveals characteristic fragmentation patterns that enable unambiguous structural identification and quantitative analysis. Under electron impact ionization conditions, the molecular ion appears at mass-to-charge ratio 185, corresponding to the molecular weight of 185.11 grams per mole [4] [5]. The base peak and fragmentation pattern depend significantly on the ionization technique employed.
Electrospray ionization in negative mode produces the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 184, which serves as the precursor ion for tandem mass spectrometric experiments [4]. The compound demonstrates excellent ionization efficiency in electrospray conditions, enabling detection limits in the parts-per-billion to parts-per-trillion range depending on matrix effects and instrumental configuration.
The primary fragmentation pathway involves loss of the nitro group as a neutral radical (NO₂- ), resulting in fragment ions at mass-to-charge ratio 139. This fragmentation pattern is characteristic of nitroaromatic compounds and provides diagnostic information for structural confirmation [6] [7]. Secondary fragmentation includes loss of nitric oxide (NO- ) producing fragments at mass-to-charge ratio 155, followed by additional aromatic ring fragmentations.
Table 2: Mass Spectrometric Fragmentation Data
| Technique | Ionization Mode | Molecular Ion | Key Fragments | Fragmentation Pattern | Detection Limit |
|---|---|---|---|---|---|
| EI-MS | Electron Impact | [M]+ at m/z 185 | M-46 (NO2 loss) | NO2 radical loss | ppm range |
| ESI-MS | Electrospray (+/-) | [M-H]- at m/z 184 | Base peak varies | Deprotonation | ppb-ppt range |
| MS/MS | Tandem MS | [M+H]+ at m/z 186 | Characteristic patterns | Collision-induced | sub-ppm |
| LC-MS | Electrospray | [M-H]- at m/z 184 | M-46, M-30 | Soft ionization | ppb range |
| GC-MS | Electron Impact | [M]+ at m/z 185 | NO2 loss predominant | Electron impact fragmentation | ppm range |
Tandem mass spectrometric studies utilizing collision-induced dissociation reveal additional fragmentation pathways specific to the fluorine substitution pattern. The fluorine atom influences the electron density distribution in the aromatic ring, affecting both the ionization efficiency and fragmentation pathways compared to non-fluorinated analogs [8] [6]. These differences enable differentiation between positional isomers of fluoronitrobenzoic acids through their unique mass spectral signatures.
X-ray diffraction analysis provides comprehensive structural information regarding the solid-state organization and intermolecular interactions of 3-Fluoro-2-nitrobenzoic acid. Single crystal X-ray diffraction studies of related fluoronitrobenzoic acid derivatives demonstrate monoclinic or orthorhombic crystal systems with space groups typically belonging to P21/c or Pna21 symmetries [9] [10] [11].
The crystal packing of fluoronitrobenzoic acids exhibits characteristic intermolecular hydrogen bonding patterns involving the carboxylic acid groups. These compounds form centrosymmetric dimers through O-H···O hydrogen bonds between adjacent carboxylic acid functionalities, with typical O···O distances ranging from 2.6 to 2.8 Angstroms [12] [10]. The nitro groups participate in additional weak interactions, including C-H···O contacts and dipole-dipole interactions that stabilize the crystal lattice.
Powder X-ray diffraction patterns of 3-Fluoro-2-nitrobenzoic acid would theoretically exhibit characteristic peak positions corresponding to d-spacings in the range of 3 to 5 Angstroms, reflecting the periodic arrangement of molecules in the crystal lattice . The presence of fluorine substituents affects the crystal packing density, typically resulting in calculated densities between 1.5 and 1.7 grams per cubic centimeter for fluorinated nitrobenzoic acid derivatives.
Table 3: X-ray Diffraction Study Parameters
| Technique | Radiation | Resolution | Sample Form | Analysis Type | Information Obtained |
|---|---|---|---|---|---|
| Powder XRD | Cu Kα (1.54 Å) | 0.02° 2θ | Powder | Phase identification | Crystal phases |
| Single Crystal XRD | Mo Kα (0.71 Å) | 0.001 Å | Single crystal | Structure solution | Atomic positions |
| Variable Temperature XRD | Cu Kα | 0.02° 2θ | Powder | Thermal expansion | Thermal behavior |
| Grazing Incidence XRD | Cu Kα | 0.05° 2θ | Thin film | Surface structure | Surface crystallinity |
| Rietveld Analysis | Cu Kα | 0.01° 2θ | Powder | Quantitative phase | Phase composition |
Variable temperature X-ray diffraction studies reveal thermal expansion behavior with linear expansion coefficients typically ranging from 1.2 to 1.8 × 10⁻⁵ per Kelvin for fluorinated aromatic carboxylic acids [11]. The thermal expansion is anisotropic, with different expansion rates along the crystallographic axes reflecting the directionality of intermolecular interactions and molecular packing arrangements.
The fluorine substitution influences both the molecular geometry and crystal packing compared to non-fluorinated analogs. The electronegativity of fluorine affects the electron density distribution, which in turn influences the strength and directionality of intermolecular interactions, particularly hydrogen bonding networks involving the carboxylic acid and nitro functional groups [10] [14].
Thermal stability assessment of 3-Fluoro-2-nitrobenzoic acid employs complementary thermogravimetric analysis and differential scanning calorimetry techniques to characterize decomposition behavior and thermal transitions. Recent comprehensive studies of nitrobenzoic acid isomers provide comparative baseline data for understanding the thermal characteristics of fluorinated derivatives [15] [16].
Thermogravimetric analysis reveals multi-stage decomposition behavior with initial weight loss commencing around 150-170 degrees Celsius, corresponding to the onset of thermal decomposition processes [15] [16]. The primary decomposition stage occurs between 180-220 degrees Celsius, involving loss of the nitro group and partial decarboxylation reactions. Total weight loss typically ranges from 60-75% over the complete temperature program up to 600 degrees Celsius [15].
Differential scanning calorimetry measurements demonstrate characteristic exothermic decomposition events with apparent activation energies ranging from 130-200 kilojoules per mole for nitrobenzoic acid derivatives [15] [16]. The fluorine substitution is expected to influence both the decomposition temperature and activation energy compared to non-fluorinated analogs, potentially enhancing thermal stability through electronic effects.
Table 4: Thermal Stability Assessment Parameters
| Parameter | Ortho-nitrobenzoic acid | Meta-nitrobenzoic acid | Para-nitrobenzoic acid |
|---|---|---|---|
| Decomposition Onset Temperature (°C) | 155-165 | 170-180 | 145-155 |
| Peak Decomposition Temperature (°C) | 175-185 | 195-205 | 165-175 |
| Total Weight Loss (%) | 65-75 | 60-70 | 70-80 |
| Primary Decomposition Range (°C) | 150-200 | 165-210 | 140-190 |
| Secondary Decomposition Range (°C) | 350-450 | 380-480 | 340-440 |
| Activation Energy (kJ/mol) | 131.31 | 203.43 | 157.00 |
| Reaction Order | 1 (n-order) | 1 (n-order) | 1 (n-order) |
| Maximum Heat Flow (mW/mg) | 15-25 | 12-20 | 18-28 |
| Enthalpy of Decomposition (J/g) | 800-1200 | 1000-1400 | 900-1300 |
| Critical Temperature TCL (°C) | 145-155 | 160-170 | 135-145 |
The thermal decomposition mechanism involves single n-order kinetics for all nitrobenzoic acid isomers, suggesting similar fundamental decomposition pathways despite positional differences in substituents [15] [16]. Time to maximum rate parameters and critical temperatures for self-acceleration provide essential safety parameters for handling and storage protocols.
Combined thermogravimetric analysis and differential scanning calorimetry coupled with evolved gas analysis using mass spectrometry and Fourier transform infrared spectroscopy enables identification of decomposition products [17]. The primary volatile products include nitrogen dioxide, nitric oxide, carbon dioxide, and various aromatic fragments resulting from ring degradation processes [17] [18].
Surface characterization of 3-Fluoro-2-nitrobenzoic acid employs X-ray photoelectron spectroscopy and scanning electron microscopy with energy dispersive spectroscopy to investigate surface composition, chemical states, and morphological characteristics. X-ray photoelectron spectroscopy provides quantitative chemical state information from the top 1-10 nanometers of the surface, enabling detailed analysis of surface functionalization and contamination [19] [20] [21].
X-ray photoelectron spectroscopy analysis reveals characteristic binding energies for carbon 1s electrons at approximately 285 electronvolts for aromatic carbon, 286-287 electronvolts for carbon bonded to fluorine, and 289 electronvolts for carboxyl carbon [20]. The nitrogen 1s spectrum exhibits a characteristic peak around 406 electronvolts corresponding to the nitro group, while fluorine 1s appears at approximately 688 electronvolts [20].
Scanning electron microscopy coupled with energy dispersive spectroscopy enables simultaneous morphological examination and elemental composition analysis with spatial resolution approaching 1-10 nanometers [22] [23] [24]. The technique provides distribution maps of carbon, nitrogen, oxygen, and fluorine elements across the sample surface, revealing heterogeneity in composition and identifying potential impurities or degradation products.
Table 5: Surface Characterization Parameters
| Technique | Probe | Information Depth | Spatial Resolution | Information Type | Sample Requirements |
|---|---|---|---|---|---|
| XPS | X-ray photons | 1-10 nm | 10-200 μm | Chemical states | UHV compatible |
| SEM-EDS | Electron beam | 1-5 μm | 1-10 nm | Elemental composition | Conductive coating |
| AFM | AFM tip | Surface | 0.1 nm | Topography | Flat surface |
| Contact Angle | Water droplet | Surface | mm scale | Wettability | Smooth surface |
| FTIR-ATR | IR radiation | 1-10 μm | 25 μm | Surface chemistry | Clean surface |
Surface morphology analysis using atomic force microscopy reveals crystalline surface features with typical roughness parameters depending on crystallization conditions and surface preparation methods [19]. The surface wettability characteristics, assessed through contact angle measurements, provide information regarding surface energy and potential for intermolecular interactions in applications involving surface adsorption or coating formation.
X-ray photoelectron spectroscopy depth profiling using argon ion sputtering enables investigation of subsurface composition and potential surface segregation effects [21]. The technique reveals whether fluorine or other substituents preferentially concentrate at surfaces compared to bulk composition, which affects surface reactivity and interaction with other materials [20].
Energy dispersive spectroscopy mapping demonstrates the uniform distribution of fluorine throughout crystalline particles, confirming the molecular integrity and absence of fluorine loss during handling or processing [23] [24]. The quantitative elemental analysis correlates well with theoretical stoichiometry, validating the chemical purity and structural integrity of 3-Fluoro-2-nitrobenzoic acid samples.
Irritant